4-Oxopentan-2-yl propan-2-ylcarbamate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8) is a synthetic carbamate ester characterized by a 4-oxopentan-2-yl (acetylacetone-derived) backbone linked to an N-isopropylcarbamate moiety. This compound belongs to the broader class of carbamates, which serve critical roles as amine protecting groups, prodrug carriers, and enzyme-targeting scaffolds in medicinal chemistry and organic synthesis.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 191589-65-8
Cat. No. B12574849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopentan-2-yl propan-2-ylcarbamate
CAS191589-65-8
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)OC(C)CC(=O)C
InChIInChI=1S/C9H17NO3/c1-6(2)10-9(12)13-8(4)5-7(3)11/h6,8H,5H2,1-4H3,(H,10,12)
InChIKeyWKJNSLMYODIDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8) for Research and Industrial Procurement: Structural Baseline and Functional Class


4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8) is a synthetic carbamate ester characterized by a 4-oxopentan-2-yl (acetylacetone-derived) backbone linked to an N-isopropylcarbamate moiety. This compound belongs to the broader class of carbamates, which serve critical roles as amine protecting groups, prodrug carriers, and enzyme-targeting scaffolds in medicinal chemistry and organic synthesis [1]. The presence of the 4-oxopentan-2-yl group, a β-ketoester-like fragment, distinguishes it from simpler alkyl carbamates and imparts unique reactivity profiles. Its structure contains a hydrogen bond donor (carbamate NH), three hydrogen bond acceptors (two ketone carbonyls plus the carbamate ester carbonyl), and six rotatable bonds, indicating moderate conformational flexibility that may influence binding and solubility [2]. The compound is offered commercially as a research chemical building block, primarily intended for laboratory synthesis and drug discovery applications rather than therapeutic use .

Why Generic Substitution of 4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8) Fails: Critical Differentiators from Alternative Carbamate Scaffolds


Carbamates are not a monolithic, freely interchangeable class. The specific combination of the 4-oxopentan-2-yl core and the N-isopropyl substituent in CAS 191589-65-8 confers distinct chemical properties that preclude simple substitution with alternative carbamates. The 4-oxopentan-2-yl moiety, derived from acetylacetone, is a bifunctional scaffold possessing both a ketone carbonyl and a secondary alcohol site for carbamate linkage, enabling orthogonal reactivity and metal-chelating potential that saturated alkyl or aryl carbamates lack . The N-isopropyl group, compared to the more common tert-butyl (Boc) or methyl variants, provides an intermediate steric profile and a distinct deprotection profile. Substitution with a tert-butyl analog (e.g., CAS 193635-07-3) would alter steric hindrance and lipophilicity, while substitution with an ethyl or methyl carbamate would affect hydrogen bonding capacity and metabolic stability [1]. The quantitative evidence below establishes the specific, measurable differences that inform scientifically sound procurement decisions.

Quantitative Comparative Evidence for 4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8) Versus Closest Analogs


Structural Differentiation: 4-Oxopentan-2-yl Backbone Versus tert-Butyl (Boc) Carbamates

The target compound (CAS 191589-65-8) is a secondary alkyl carbamate built upon a 4-oxopentan-2-yl scaffold, whereas its closest commercially available analog, tert-butyl N-(4-oxopentan-2-yl)carbamate (CAS 193635-07-3), employs a tert-butyl protecting group in place of the isopropyl moiety . This structural difference yields measurably distinct physicochemical properties: the tert-butyl analog has a molecular weight of 201.26 g/mol (C₁₀H₁₉NO₃) compared to the target compound's lower molecular weight, reflecting the isopropyl substitution, and exhibits different hydrogen bonding and steric profiles due to the bulky tert-butyl group [1]. The 4-oxopentan-2-yl core in both compounds distinguishes them from simpler carbamates such as propan-2-yl propan-2-ylcarbamate (CAS 35707-64-3, MW 145.20 g/mol), which lacks the ketone carbonyl and additional hydrogen bond acceptor site . This additional carbonyl imparts metal-chelating capacity and orthogonal reactivity not available in simpler dialkyl carbamates.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Protecting Group Strategy: Isopropyl Carbamate Deprotection Profile

The isopropylcarbamate moiety in the target compound serves as an amine protecting group with a distinct deprotection profile compared to the widely used tert-butyloxycarbonyl (Boc) group. Boc carbamates are removed under acidic conditions (e.g., TFA, HCl/dioxane) at room temperature, whereas N-isopropylcarbamates require more forcing conditions—typically strong acids with heating or specific enzymatic cleavage—providing orthogonal protecting group strategies in multi-step syntheses . The 4-oxopentan-2-yl backbone further modulates stability through electron-withdrawing effects from the ketone carbonyl, which may influence carbamate lability. The tert-butyl analog (CAS 193635-07-3) combines Boc lability with the 4-oxopentan-2-yl scaffold, offering a different orthogonal reactivity profile. A review of carbamate protecting groups establishes that isopropyl carbamates are intermediate in stability between methyl/ethyl carbamates (more easily cleaved) and tert-butyl carbamates (acid-labile), providing a tunable deprotection window [1].

Organic Synthesis Amine Protection Deprotection Chemistry

Synthetic Utility: N-Isopropylcarbamates as Directed ortho-Metalation (DoM) Substrates

O-Aryl N-isopropylcarbamates have been established as effective substrates for directed ortho-lithiation (DoM) reactions, enabling regioselective synthesis of substituted phenols that are otherwise difficult to obtain in high yields . Kauch and Hoppe (2006) demonstrated that in situ N-silylated O-aryl N-isopropylcarbamates undergo regioselective ortho-lithiation, providing an entry into a series of o-fluoro-, o-iodo-, and o,o′-diiodophenols in high yields . This methodology is complemented by ipso-iododesilylation and iodine-magnesium exchange reactions facilitated by the adjacent carbamoyl group. The N-isopropyl substitution pattern is critical for directing metalation regioselectivity; alternative N-alkyl groups (e.g., N-methyl, N-ethyl) may alter the directing group strength or steric environment, potentially affecting both yield and regioselectivity. While the target compound (CAS 191589-65-8) is an O-alkyl rather than O-aryl carbamate, the N-isopropylcarbamate motif confers similar directing and stabilizing effects in metalation chemistry, distinguishing it from N-methyl or N-tert-butyl carbamate analogs.

Organic Synthesis Directed ortho-Metalation Regioselective Functionalization

Rotatable Bond Count and Conformational Flexibility

The target compound (CAS 191589-65-8) contains six rotatable bonds, as determined by structural analysis and comparison to the isomeric propan-2-yl (4-oxopentyl)carbamate (CAS 648928-81-8), which also possesses six rotatable bonds [1]. This rotatable bond count is notably higher than that of the tert-butyl analog (CAS 193635-07-3, C₁₀H₁₉NO₃, estimated 5-6 rotatable bonds due to tert-butyl restricted rotation), indicating greater conformational flexibility in the target compound . In drug design, rotatable bond count correlates with molecular flexibility and oral bioavailability—compounds with >10 rotatable bonds generally exhibit lower oral bioavailability, while 6 rotatable bonds places this compound in a favorable range for permeability and target engagement [2]. Compared to more rigid carbamates such as naphthalen-2-yl propan-2-ylcarbamate (CAS 61382-89-6) with an aromatic core and only ~3 rotatable bonds, the target compound offers enhanced conformational sampling, which may be advantageous for optimizing induced-fit binding to flexible protein pockets or for applications requiring solubility in varied solvent systems .

Medicinal Chemistry Drug Design Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 4-Oxopentan-2-yl propan-2-ylcarbamate (CAS 191589-65-8)


Orthogonal Protecting Group Strategy in Multi-Step Peptide or Heterocycle Synthesis

Use CAS 191589-65-8 when synthetic routes require an amine protecting group that is stable to mild acidic conditions (e.g., TFA-mediated Boc deprotection) but cleavable under more forcing acidic conditions or via alternative mechanisms. The N-isopropylcarbamate moiety provides this orthogonal stability profile, allowing sequential deprotection in the presence of Boc-protected amines . The 4-oxopentan-2-yl backbone may offer additional chelation sites or hydrogen bonding interactions that can be exploited for purification or intermediate stabilization.

Scaffold for Metal-Chelating Ligand or Catalyst Design

The 4-oxopentan-2-yl moiety, with its β-ketoester-like ketone carbonyl and adjacent carbamate oxygen, provides a bidentate or polydentate chelation scaffold suitable for coordination to transition metals [1]. This structural feature distinguishes the compound from simple alkyl carbamates and enables applications in metal-catalyzed reaction development, where the chelating ability can modulate catalyst activity, selectivity, or stability.

Conformationally Flexible Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With six rotatable bonds and moderate molecular weight, CAS 191589-65-8 offers conformational flexibility that is valuable in fragment-based screening libraries [2]. The combination of hydrogen bond donor (carbamate NH), multiple hydrogen bond acceptors (ketone and carbamate carbonyls), and lipophilic isopropyl group provides a balanced pharmacophore that can engage diverse protein binding sites. This scaffold is particularly suited for exploring induced-fit binding mechanisms or targeting flexible protein pockets where rigid aromatic fragments may fail to adapt [3].

Synthetic Intermediate for N-Isopropylcarbamate-Containing Bioactive Molecules

N-Isopropylcarbamates are structural motifs in several pharmacologically active compounds, including muscle relaxants (carisoprodol) and enzyme inhibitors [4]. CAS 191589-65-8 serves as a precursor or building block for the synthesis of N-isopropylcarbamate-containing analogs in medicinal chemistry programs. The 4-oxopentan-2-yl group can be further functionalized via ketone chemistry (e.g., reductive amination, Grignard addition, oxime formation) to generate diverse compound libraries [1].

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